molecular formula C20H25N3O3 B11348276 2-(4-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

2-(4-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11348276
M. Wt: 355.4 g/mol
InChI Key: BXFOTVGRRIPJEZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a pyridinyl group, and a piperazine moiety. It is often studied for its potential therapeutic applications, particularly in the context of neurological and cardiovascular disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Preparation of the Piperazine Intermediate: The piperazine moiety is introduced by reacting piperazine with a suitable alkylating agent, such as 2-bromoethylpyridine, under controlled conditions.

    Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the piperazine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The exact pathways and molecular interactions are still under investigation, but in silico docking studies and molecular dynamics simulations have provided insights into its binding affinity and pharmacokinetic profile .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.

    Urapidil: A compound with structural similarities and similar pharmacological effects.

Uniqueness

2-(4-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one stands out due to its unique combination of functional groups, which confer specific binding properties and pharmacological effects. Its methoxyphenoxy group, in particular, contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H25N3O3/c1-25-18-5-7-19(8-6-18)26-16-20(24)23-14-12-22(13-15-23)11-9-17-4-2-3-10-21-17/h2-8,10H,9,11-16H2,1H3

InChI Key

BXFOTVGRRIPJEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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